molecular formula C17H20ClN3O5S B11420320 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11420320
M. Wt: 413.9 g/mol
InChI Key: NXIFCAAKMFNDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethanesulfonyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, ethanesulfonyl, and carboxamide groups, as well as a dimethoxyphenyl ethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethanesulfonyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common approach is to start with a suitable pyrimidine precursor and introduce the chloro, ethanesulfonyl, and carboxamide groups through a series of chemical reactions. These reactions often require specific reagents and conditions, such as the use of chlorinating agents, sulfonylating agents, and amide-forming reagents under controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethanesulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethanesulfonyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethanesulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Shares structural similarities but differs in the presence of a methoxy group and a sulfamoylphenyl side chain.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar side chain but lacks the pyrimidine ring and sulfonyl group.

Uniqueness

5-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethanesulfonyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for different research purposes.

This detailed article provides an overview of the compound 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethanesulfonyl)pyrimidine-4-carboxamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H20ClN3O5S

Molecular Weight

413.9 g/mol

IUPAC Name

5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C17H20ClN3O5S/c1-4-27(23,24)17-20-10-12(18)15(21-17)16(22)19-8-7-11-5-6-13(25-2)14(9-11)26-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,19,22)

InChI Key

NXIFCAAKMFNDGK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.